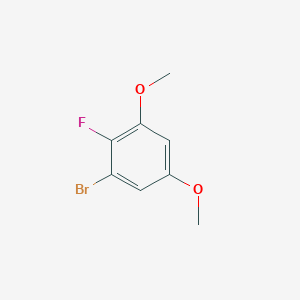

1-Bromo-2-fluoro-3,5-dimethoxybenzene

Description

1-Bromo-2-fluoro-3,5-dimethoxybenzene (C₈H₇BrFO₂) is a halogenated aromatic compound featuring bromine and fluorine substituents at the 1- and 2-positions, respectively, and methoxy groups at the 3- and 5-positions. This substitution pattern confers unique electronic and steric properties, making it valuable in organic synthesis, particularly in cross-coupling reactions and as a precursor for pharmaceuticals or agrochemicals. Its reactivity is influenced by the electron-donating methoxy groups and the electron-withdrawing halogens, which modulate aromatic electrophilic substitution and nucleophilic displacement reactions .

Properties

Molecular Formula |

C8H8BrFO2 |

|---|---|

Molecular Weight |

235.05 g/mol |

IUPAC Name |

1-bromo-2-fluoro-3,5-dimethoxybenzene |

InChI |

InChI=1S/C8H8BrFO2/c1-11-5-3-6(9)8(10)7(4-5)12-2/h3-4H,1-2H3 |

InChI Key |

IISSZUDLOWWTTD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C(=C1)Br)F)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-fluoro-3,5-dimethoxybenzene can be synthesized through electrophilic aromatic substitution reactions. The process typically involves the bromination and fluorination of 3,5-dimethoxyanisole. The reaction conditions often include the use of bromine or bromine-containing reagents and fluorine or fluorine-containing reagents under controlled temperatures and solvents to ensure selective substitution .

Industrial Production Methods: In industrial settings, the production of this compound may involve multi-step synthesis processes. These processes are optimized for high yield and purity, often utilizing catalysts and specific reaction conditions to facilitate the substitution reactions efficiently .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-fluoro-3,5-dimethoxybenzene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (bromine and fluorine) on the benzene ring.

Oxidation and Reduction Reactions: The methoxy groups can undergo oxidation to form corresponding quinones, while reduction reactions can target the bromine or fluorine substituents.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can be employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield methoxy-substituted derivatives, while oxidation can produce quinones .

Scientific Research Applications

1-Bromo-2-fluoro-3,5-dimethoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Bromo-2-fluoro-3,5-dimethoxybenzene exerts its effects involves its interaction with various molecular targets. The electron-withdrawing nature of the bromine and fluorine atoms influences the reactivity of the benzene ring, making it more susceptible to nucleophilic attack. This property is exploited in synthetic chemistry to introduce further functional groups onto the aromatic ring .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

1-Bromo-3,5-dimethoxybenzene (C₈H₉BrO₂)

- Structure : Lacks the fluorine atom at the 2-position.

- Reactivity: The absence of fluorine reduces electron withdrawal, making the bromine atom less susceptible to nucleophilic displacement compared to the fluorinated analog. This compound has been used in catalytic hydrodebromination studies with PdZn-ZnO catalysts, achieving high yields under mild conditions .

- Applications : Primarily employed in Suzuki-Miyaura couplings due to its stability and predictable reactivity .

1-Bromo-2-(2-chloroethoxy)-3,5-difluorobenzene (C₈H₅BrClF₂O)

- Structure : Replaces the methoxy groups with a chloroethoxy chain and adds a second fluorine atom.

- Reactivity: The chloroethoxy group introduces steric hindrance and polarizability, altering reaction pathways.

- Safety: Requires stringent handling due to the chloroethoxy group’s toxicity, as noted in its safety data sheet (SDS) .

1-Bromo-4-benzyloxy-3,5-difluorobenzene (C₁₃H₉BrF₂O)

- Structure : Substitutes the 3-methoxy group with a benzyloxy group and retains fluorine at the 5-position.

- Reactivity : The benzyloxy group provides a bulky, electron-rich environment, favoring protective group strategies in multi-step syntheses. Its higher molecular weight (291.11 g/mol) compared to the target compound (237.05 g/mol) impacts solubility in polar solvents .

1-Bromo-2-fluoro-3,5-dimethylbenzene (C₈H₈BrF)

- Structure : Replaces methoxy groups with methyl groups.

- Reactivity: Methyl groups are weaker electron donors than methoxy, reducing activation of the aromatic ring for electrophilic substitution. This compound is less reactive in coupling reactions but more thermally stable .

Comparative Physical and Chemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.